3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one, also known by its Chemical Abstracts Service number 73255-39-7, is an organic compound characterized by the molecular formula and a molecular weight of approximately 176.21 g/mol. This compound features a butenone structure with a hydroxymethyl group attached to a phenyl ring and an iodine substituent at the fourth carbon position. Its unique structure contributes to its potential applications in various fields, including medicinal chemistry and organic synthesis.
These reactions enable the synthesis of more complex molecules that may exhibit interesting biological activities.
The synthesis of 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one can be achieved through several methods:
The unique properties of 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one make it suitable for various applications:
Interaction studies involving 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one focus on its reactivity with biological macromolecules. Preliminary studies suggest potential interactions with:
Further research is needed to elucidate these interactions comprehensively.
Several compounds share structural similarities with 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one. Here are some notable examples:
| Compound Name | Structure | Key Features |
|---|---|---|
| 4-Hydroxy-3-methylidene-4-phenylbutan-2-one | Structure | Contains a methylidene group; potential for similar reactivity. |
| 3-[1-Hydroxy-1-phenylmethyl]-3-buten-2-one | Structure | Hydroxymethyl group directly attached; may exhibit different biological activity. |
| 4-Iodoacetophenone | Structure | Iodine substituent on an aromatic ring; used in similar synthetic pathways. |
The uniqueness of 3-[Hydroxy(phenyl)methyl]-4-iodobut-3-en-2-one lies in its combination of functional groups—specifically, the hydroxymethyl and iodo substituents on a butenone framework—providing distinct reactivity profiles and potential biological activities that may not be present in other similar compounds.